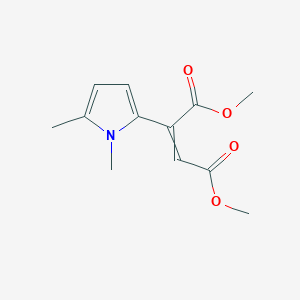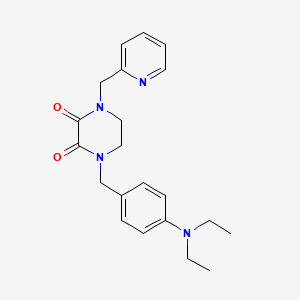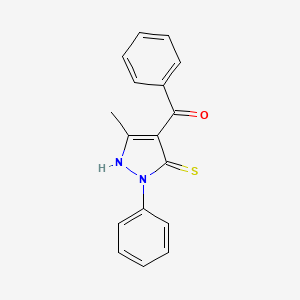![molecular formula C24H34O2S B14444841 4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] CAS No. 73529-08-5](/img/structure/B14444841.png)
4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sulfanediyl group linking two phenolic units, each substituted with a methyl group and a 2-methylbutan-2-yl group. The molecular formula of this compound is C22H30O2S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] typically involves the reaction of 5-methyl-2-(2-methylbutan-2-yl)phenol with a sulfanediyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to ensure consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may also interact with specific pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Sulfinylbis[5-methyl-2-(2-methyl-2-propanyl)phenol]
- 2,2’-Di-tert-butyl-5,5’-dimethyl-4,4’-sulfinyl-di-phenol
Uniqueness
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
73529-08-5 |
|---|---|
Molekularformel |
C24H34O2S |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
4-[4-hydroxy-2-methyl-5-(2-methylbutan-2-yl)phenyl]sulfanyl-5-methyl-2-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C24H34O2S/c1-9-23(5,6)17-13-21(15(3)11-19(17)25)27-22-14-18(24(7,8)10-2)20(26)12-16(22)4/h11-14,25-26H,9-10H2,1-8H3 |
InChI-Schlüssel |
CADXVZCKKXVASA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=C(C=C(C(=C1)SC2=CC(=C(C=C2C)O)C(C)(C)CC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


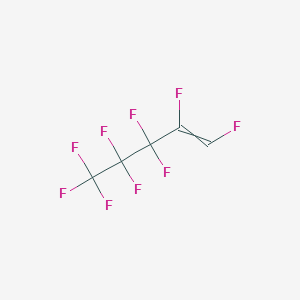
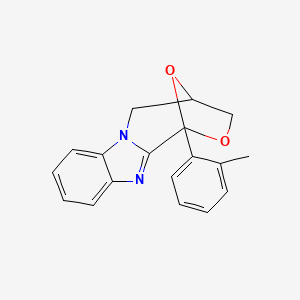
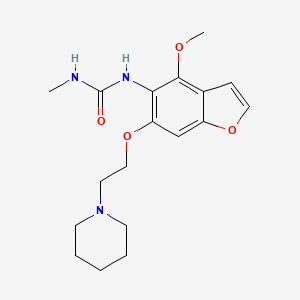
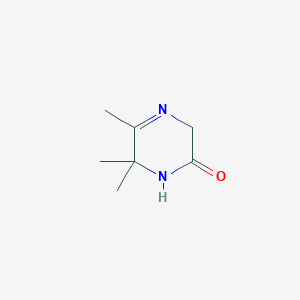
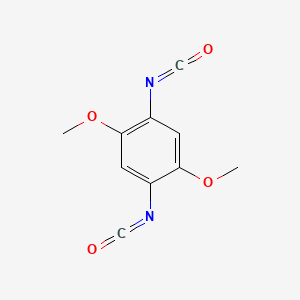

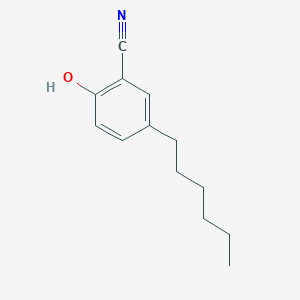
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
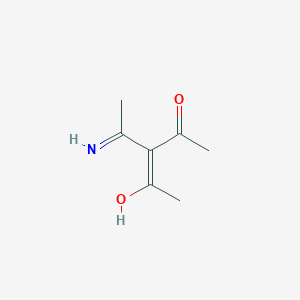
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

